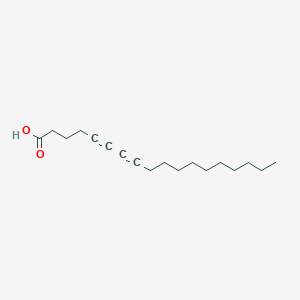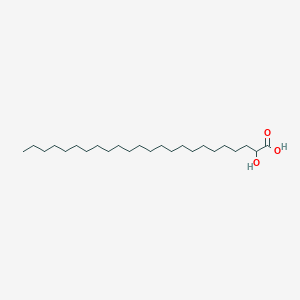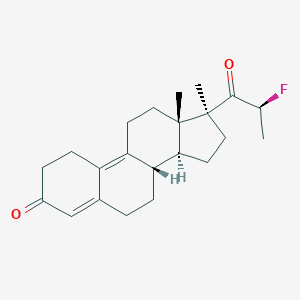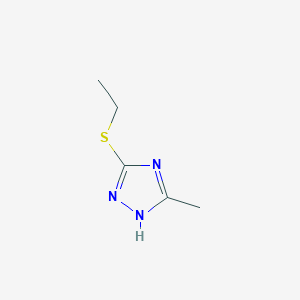
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound is known for its diverse range of applications in scientific research, including drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole is not yet fully understood. However, studies have suggested that the compound may exert its antimicrobial activity by inhibiting the biosynthesis of bacterial cell walls and interfering with the synthesis of bacterial DNA. The anti-inflammatory and antioxidant properties of the compound may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole has a range of biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections. Additionally, the compound's anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapies for inflammatory disorders. However, one limitation of using 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole. One potential direction is the development of new antimicrobial agents based on the structure of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammatory disorders. Finally, the development of new methods for synthesizing the compound may lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole can be achieved through various methods, including the reaction of 3-amino-1-propanethiol with 4-methyl-3-nitro-1H-1,2,4-triazole, followed by reduction of the nitro group using hydrogen gas and a palladium catalyst. Other methods include the reaction of 3-amino-1-propanethiol with 4-methyl-3-formyl-1H-1,2,4-triazole, followed by reduction using sodium borohydride.
Applications De Recherche Scientifique
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Additionally, the compound has been shown to possess potent anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory disorders.
Propriétés
Numéro CAS |
126909-98-6 |
|---|---|
Nom du produit |
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole |
Formule moléculaire |
C5H9N3S |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
3-ethylsulfanyl-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3S/c1-3-9-5-6-4(2)7-8-5/h3H2,1-2H3,(H,6,7,8) |
Clé InChI |
KBWBZSZFCJSYQT-UHFFFAOYSA-N |
SMILES |
CCSC1=NNC(=N1)C |
SMILES canonique |
CCSC1=NNC(=N1)C |
Synonymes |
1H-1,2,4-Triazole,3-(ethylthio)-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




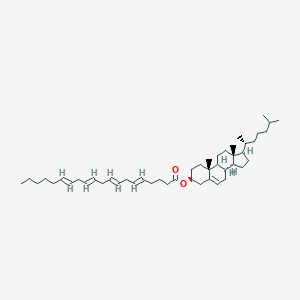
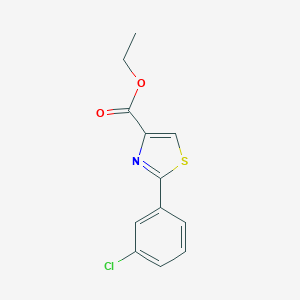
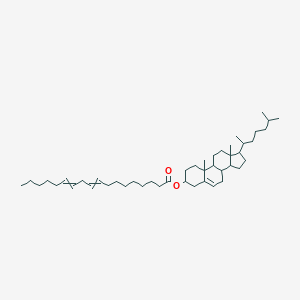
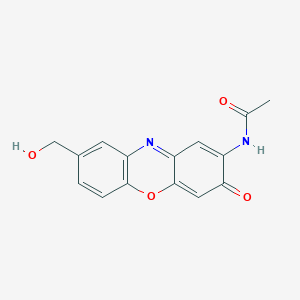

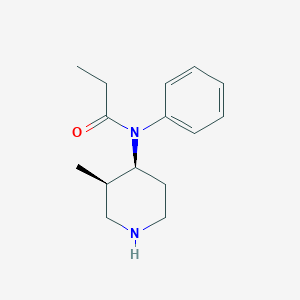
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)


